P-Methoxystilbene

Description

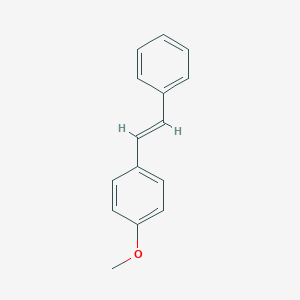

Structure

3D Structure

Propriétés

IUPAC Name |

1-methoxy-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXLYCDZKRCAD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-15-0, 1694-19-5 | |

| Record name | 1-Methoxy-4-(2-phenylethenyl)-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL148B7HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of trans-4-Methoxystilbene

Introduction

trans-4-Methoxystilbene, a prominent member of the stilbenoid family, is a derivative of resveratrol where a hydroxyl group is replaced by a methoxy group. This structural modification significantly alters its physicochemical properties, enhancing its metabolic stability and bioavailability, which are often limitations for the clinical application of resveratrol.[1] As a result, trans-4-methoxystilbene and its analogues are of increasing interest to researchers in medicinal chemistry, drug development, and materials science.[2] Its potential applications as an anti-inflammatory, anti-carcinogenic, and antioxidant agent necessitate a thorough understanding of its fundamental chemical and physical characteristics.[1][3]

This guide provides an in-depth exploration of the core physicochemical properties of trans-4-methoxystilbene. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also the underlying scientific rationale and field-proven experimental protocols for their validation.

Molecular Identity and Structure

The foundational step in characterizing any compound is to confirm its molecular structure and identity. trans-4-Methoxystilbene is an aromatic compound featuring two phenyl rings linked by an ethylene bridge, with a methoxy group substituent at the para position of one of the rings. The "trans" configuration refers to the stereochemistry at the carbon-carbon double bond, where the phenyl rings are on opposite sides.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-methoxy-4-[(1E)-2-phenylethenyl]benzene | [1][4] |

| Synonyms | p-Methoxystilbene, (E)-4-Methoxystilbene | [1][5] |

| CAS Number | 1694-19-5 (trans-isomer) | [1][6] |

| 1142-15-0 (unspecified stereochemistry) | [5][7] | |

| Molecular Formula | C₁₅H₁₄O | [1][7] |

| Molecular Weight | 210.27 g/mol | [1][7] |

| InChIKey | XWYXLYCDZKRCAD-BQYQJAHWSA-N | [1][4] |

Core Physical Properties

The macroscopic physical properties of a compound are direct reflections of its molecular structure and intermolecular forces. For trans-4-methoxystilbene, its planar, rigid structure allows for efficient crystal packing, resulting in a stable solid state at room temperature with a well-defined melting point.

Table 2: Physical Property Data

| Property | Value | Comments | Source |

| Appearance | White to off-white crystalline powder | Consistent across multiple suppliers. | [2][5] |

| Physical State | Solid at 20 °C | Expected for a molecule of this size and structure. | |

| Melting Point | 134 - 138 °C | A sharp melting range is a key indicator of purity. | |

| Boiling Point | ~290 °C (rough estimate) | High boiling point reflects significant intermolecular forces. | |

| Density | ~1.046 g/cm³ (rough estimate) | Denser than water. |

Expert Insight: The melting point is a critical parameter for quality control. A broad melting range (>2 °C) or a depression from the literature value often indicates the presence of impurities or a mixture of cis/trans isomers. The trans isomer is generally more thermodynamically stable and has a higher melting point than its cis counterpart due to better crystal lattice packing.

Solubility Characteristics

Solubility is a pivotal property in drug development, influencing formulation, administration route, and bioavailability. The molecular structure of trans-4-methoxystilbene, with its large non-polar stilbene backbone and a single, weakly polar methoxy group, dictates its solubility profile.

It is sparingly soluble in water but shows good solubility in many non-polar organic solvents.[2][5][8] This behavior is expected, as the hydrophobic character of the two phenyl rings and the ethylene bridge dominates the molecule's overall polarity.

Table 3: Solubility Data

| Solvent | Quantitative Value | Qualitative Description | Rationale |

| Water | 0.061 g/L (at 25 °C)[5][8] | Sparingly Soluble | The large hydrophobic surface area outweighs the polarity of the single ether linkage. |

| Non-Polar Organic Solvents (e.g., Toluene, Chloroform) | Data not specified | Soluble | "Like-dissolves-like" principle; the non-polar nature of the stilbene core interacts favorably with non-polar solvents. |

| Polar Aprotic Solvents (e.g., DMSO, Acetone) | Data not specified | Likely Soluble | These solvents can engage in dipole-dipole interactions and accommodate the large organic structure. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Data not specified | Likely Soluble | The methoxy group can act as a hydrogen bond acceptor, providing some interaction with protic solvents. |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines a self-validating system for determining the equilibrium solubility of trans-4-methoxystilbene in a given solvent system, a standard method in pharmaceutical profiling.

-

System Preparation: Add an excess amount of trans-4-methoxystilbene powder to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.[9]

-

Sample Collection & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical detector.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (see Section 5 for a sample method).

-

Calculation: Determine the concentration of the diluted sample against a standard calibration curve. Back-calculate the original concentration in the supernatant to determine the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Spectroscopic Profile

Spectroscopic analysis provides a molecular fingerprint, essential for structural confirmation and purity assessment.

UV-Visible Spectroscopy

The extensive conjugation across the stilbene core gives rise to strong ultraviolet absorbance. The maximum absorption wavelength (λ_max) is sensitive to the electronic environment and the planarity of the molecule.

-

λ_max: 318 nm (in Ethanol)

-

Significance: This strong absorption band corresponds to a π → π* electronic transition within the conjugated system of the phenyl rings and the ethylene bridge. The position and intensity of this peak are characteristic of the trans-isomer, which is more planar than the sterically hindered cis-isomer. This property forms the basis for quantitative analysis using UV detection in HPLC.

Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the functional groups present in the molecule. The spectrum of trans-4-methoxystilbene is characterized by several key absorption bands.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3080 - 3000 | Medium | Aromatic & Vinylic C-H | Stretch |

| 2960 - 2850 | Medium | Methyl (CH₃) C-H | Asymmetric/Symmetric Stretch |

| 1680 - 1620 | Medium | Aromatic C=C | Stretch |

| 1275 - 1010 | Strong | Aryl-O-C (Ether) | Asymmetric Stretch |

| 970 - 960 | Strong | trans Vinylic C-H | Out-of-plane bend |

(Note: Ranges are based on standard IR correlation tables and are consistent with the known structure.)

Expert Insight: The strong absorption band around 965 cm⁻¹ is particularly diagnostic. This "trans-wag" vibration is characteristic of a trans-disubstituted double bond and its presence is a strong confirmation of the molecule's stereochemistry. Its absence, coupled with the appearance of bands around 750-650 cm⁻¹, would suggest the presence of the cis-isomer.

Experimental Protocol: FTIR Analysis via KBr Pellet

-

Sample Preparation: Grind 1-2 mg of the trans-4-methoxystilbene sample with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan to measure the instrument and atmospheric background.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Interpretation: Analyze the resulting spectrum, identifying key peaks and comparing their positions to established literature values and correlation tables to confirm the presence of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for structural elucidation in solution. The ¹H and ¹³C NMR spectra of trans-4-methoxystilbene are well-defined and consistent with its structure. The data below is for samples dissolved in deuterated chloroform (CDCl₃).

Table 5: ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| ~7.40 | d | ~8.7 | 2H, Aromatic (ortho to C=C on methoxy-ring) | |

| ~7.38 | d | ~7.4 | 2H, Aromatic (ortho to C=C on unsubst. ring) | |

| ~7.25 | m | - | 2H, Aromatic (meta to C=C on unsubst. ring) | |

| ~7.11 | m | - | 1H, Aromatic (para to C=C on unsubst. ring) | |

| ~6.95 | d | ~16.3 | 1H, Vinylic | |

| ~6.85 | d | ~16.3 | 1H, Vinylic | |

| ~6.78 | d | ~8.7 | 2H, Aromatic (meta to C=C on methoxy-ring) | |

| ~3.73 | s | - | 3H, Methoxy (-OCH₃) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~159.2 | Aromatic C-O | |||

| ~137.7 | Aromatic C (ipso, unsubst. ring) | |||

| ~130.1 | Aromatic C (ipso, methoxy-ring) | |||

| ~128.7 | Vinylic CH or Aromatic CH | |||

| ~128.1 | Vinylic CH or Aromatic CH | |||

| ~127.6 | Aromatic CH | |||

| ~127.1 | Aromatic CH | |||

| ~126.6 | Aromatic CH | |||

| ~126.2 | Aromatic CH | |||

| ~114.1 | Aromatic CH (ortho to -OCH₃) | |||

| ~55.2 | Methoxy (-OCH₃) |

(Source: Data synthesized from The Royal Society of Chemistry)

Expert Insight: In the ¹H NMR spectrum, the large coupling constant (~16 Hz) between the two vinylic protons is definitive proof of their trans relationship. A cis relationship would result in a much smaller coupling constant, typically in the range of 8-12 Hz. The sharp singlet at ~3.7 ppm integrating to 3 protons is the unmistakable signature of the methoxy group.

Chromatographic Behavior and Purity Assessment

Chromatography is the cornerstone of purity determination and quantification. Due to its non-polar nature, trans-4-methoxystilbene is well-suited for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Behavior: In a typical RP-HPLC system (e.g., C18 column), trans-4-methoxystilbene will be well-retained due to hydrophobic interactions between the molecule and the stationary phase. It requires a mobile phase with a high proportion of organic solvent (like acetonitrile or methanol) for elution.

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol provides a robust starting point for method development for the purity analysis of trans-4-methoxystilbene.

-

System & Column: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (Solvent B) and Water (Solvent A). A starting point could be 70:30 (B:A).

-

Detection: UV detection set at the λ_max of the compound, ~318 nm, for maximum sensitivity.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of ~0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

-

Run Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It describes the partitioning of a compound between an oily (n-octanol) and an aqueous phase and is a key predictor of membrane permeability and overall pharmacokinetic behavior.

-

Significance: A LogP value of 4.4 indicates that trans-4-methoxystilbene is highly lipophilic. This suggests it is more likely to partition into lipid bilayers and cross cell membranes via passive diffusion compared to more polar compounds like resveratrol. However, very high lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding.

Conclusion

trans-4-Methoxystilbene is a well-defined crystalline solid with a distinct set of physicochemical properties that are critical to its application in scientific research. Its high melting point serves as a reliable indicator of purity, while its lipophilic nature and characteristic spectroscopic fingerprints provide the necessary tools for its identification, quantification, and formulation. The protocols and data presented in this guide offer a comprehensive framework for researchers to confidently handle, analyze, and utilize this promising compound in their work, ensuring both scientific integrity and experimental reproducibility.

References

- 1. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. rsc.org [rsc.org]

- 4. A17328.06 [thermofisher.com]

- 5. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]

- 6. TRANS-4-METHOXYSTILBENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. FTIR [terpconnect.umd.edu]

An In-depth Technical Guide to p-Methoxystilbene: Synthesis, Characterization, and Applications

Abstract

p-Methoxystilbene, a naturally occurring stilbenoid, has garnered significant attention within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical properties, prevalent synthesis methodologies, and robust analytical characterization techniques. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to serve as a practical and authoritative resource, consolidating key data, detailed protocols, and safety considerations essential for the effective study and application of this promising molecule.

Chemical Identity and Core Physicochemical Properties

This compound, systematically named 1-methoxy-4-[(E)-2-phenylethenyl]benzene, is a derivative of stilbene distinguished by a methoxy group on one of its phenyl rings.[1] This structural modification significantly influences its biological activity and physical characteristics compared to its parent compound, resveratrol.[2] The trans-isomer is generally more stable and is the focus of most research.

It typically presents as a white to pale yellow crystalline powder.[1][3] Understanding its fundamental properties is the first step in any experimental design, from selecting appropriate solvents for synthesis to developing analytical methods.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1142-15-0 (for 4-Methoxystilbene) 1694-19-5 (specifically for trans-isomer) | [1][4][5] |

| Molecular Formula | C₁₅H₁₄O | [6][7] |

| Molecular Weight | 210.27 g/mol | [5][6] |

| IUPAC Name | 1-methoxy-4-[(E)-2-phenylethenyl]benzene | [6][7] |

| Melting Point | 132.5-138.5 °C | [7] |

| Solubility | Sparingly soluble in water (0.061 g/L at 25°C).[3] Moderate solubility in organic solvents.[1] | [1][3] |

| Appearance | White to very slightly yellowish crystal powder. | [3] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is most effectively achieved through cross-coupling reactions, which provide high stereoselectivity for the desired trans-isomer. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

The Wittig Reaction: A Classic Approach

The Wittig reaction is a reliable method for forming the central carbon-carbon double bond. The causality for its use lies in its high degree of control over the location of the new double bond.

-

Mechanism Rationale: This reaction involves the nucleophilic attack of a phosphorus ylide (generated from a phosphonium salt) on a carbonyl group. The subsequent collapse of the betaine intermediate forms the alkene and a phosphine oxide byproduct. The choice of a stabilized ylide generally favors the formation of the (E)- or trans-alkene, which is desirable for this compound.

Caption: Workflow for this compound synthesis via the Wittig reaction.

Palladium-Catalyzed Heck Reaction: An Efficient Alternative

The Heck reaction offers an alternative route, coupling an aryl halide with an alkene. Its selection is often driven by its tolerance for a wide range of functional groups and generally good yields.

-

Mechanism Rationale: The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to an aryl halide (e.g., 4-bromoanisole). The resulting palladium(II) complex then coordinates with the alkene (styrene). Syn-insertion of the alkene into the palladium-aryl bond, followed by beta-hydride elimination, releases the stilbene product and regenerates the palladium(0) catalyst.

Experimental Protocol: Heck Reaction Synthesis

-

Reactor Setup: To a dry, nitrogen-purged reaction vessel, add 4-bromoanisole (1.0 eq), styrene (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand like tri(o-tolyl)phosphine (0.04 eq).

-

Solvent and Base: Add a degassed solvent such as N,N-dimethylformamide (DMF) and a base, typically triethylamine (2.0 eq). The base is crucial for neutralizing the HBr generated during the catalytic cycle.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization and Quantification

Accurate identification and quantification are critical for any application. A multi-technique approach ensures the highest level of confidence in the material's identity and purity.

Chromatographic Analysis: HPLC-DAD-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (MS/MS) is the gold standard for analyzing stilbenoids from complex matrices.[8]

-

Method Rationale: Reversed-phase HPLC is chosen to separate compounds based on hydrophobicity. A gradient elution with acetonitrile and water (often acidified with formic acid) provides excellent resolution for stilbenes.[8] DAD allows for UV-Vis spectral confirmation, while MS/MS provides definitive structural information and high sensitivity for quantification.

Experimental Protocol: HPLC-DAD-MS/MS Analysis

-

Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Create a series of calibration standards by serial dilution. Filter all samples through a 0.22 µm PTFE syringe filter before injection.[8]

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

DAD Detection: Monitor across a wavelength range of 220-400 nm, with specific extraction at the absorbance maximum for this compound (~320 nm).

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis: Use Selected Reaction Monitoring (SRM) for quantification. The precursor ion will be the protonated molecule [M+H]⁺ at m/z 211. Fragment this ion and monitor a characteristic product ion for high specificity.

-

Caption: General workflow for the analytical characterization of this compound.

Spectroscopic Identification

NMR and GC-MS are essential for initial structure elucidation and purity assessment.

-

¹H NMR: Provides information on the number and environment of protons, confirming the presence of the methoxy group, aromatic protons, and the vinylic protons of the double bond.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.[6]

-

GC-MS: Useful for assessing volatility and purity. The mass spectrum will show a molecular ion peak corresponding to the molecular weight.[6]

Applications in Research and Drug Development

The stilbene scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[9] this compound, as a derivative of resveratrol, is investigated for similar, and potentially enhanced, biological effects.

-

Anti-Cancer Properties: Like other stilbenoids, this compound has been explored for its anti-cancer potential.[1] Research suggests that methoxylated stilbenes can modulate the expression of enzymes involved in estrogen synthesis and metabolism, such as aromatase (CYP19).[2] This makes them promising candidates for hormone-dependent cancers. The methoxy group can improve metabolic stability and bioavailability compared to the hydroxyl groups in resveratrol.[2]

-

Photophysical Properties: The compound exhibits fluorescence, making it a subject of study in photochemistry and a potential building block for materials used in organic electronics.[1]

-

Chemical Synthesis: It is used as a reagent or intermediate in the synthesis of more complex molecules and in studies modifying the photochemical behavior of organic molecules.[3][7]

Safety, Handling, and Storage

Proper handling is imperative to ensure laboratory safety. This compound is classified with several hazards that demand stringent precautionary measures.

Table 2: GHS Hazard Information

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H318/H319 | Causes serious eye damage/irritation | Eye Damage/Irritation (Category 1/2) |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization (Category 1) |

| H413 | May cause long lasting harmful effects to aquatic life | Aquatic Hazard, Chronic (Category 4) |

Source: Aggregated GHS information from ECHA C&L Inventory.[6]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US), nitrile gloves, and a lab coat.[10][11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid dust formation.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from strong oxidizing agents.

-

Spill Response: In case of a spill, avoid generating dust.[12] Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof machine) and place the material in a labeled container for disposal.[12]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Skin: Wash off immediately with soap and plenty of water.[10]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[10]

-

Ingestion: Clean mouth with water and get medical attention.[10]

-

Conclusion

This compound stands out as a molecule of significant scientific interest, bridging the fields of synthetic chemistry, analytical science, and pharmacology. Its accessible synthesis, intriguing photophysical properties, and promising biological activities make it a valuable tool for researchers. This guide has outlined the core technical knowledge required to work with this compound, emphasizing the rationale behind procedural choices to empower scientists in their research and development endeavors. Adherence to rigorous analytical and safety protocols is paramount to achieving reliable results and ensuring a safe laboratory environment.

References

- 1. CAS 1142-15-0: 4-Methoxystilbene | CymitQuimica [cymitquimica.com]

- 2. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]

- 4. TRANS-4-METHOXYSTILBENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A17328.06 [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Solubility Profile of p-Methoxystilbene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of p-methoxystilbene, a key derivative of the stilbene family with significant therapeutic potential. Recognizing that solubility is a critical determinant of bioavailability and, consequently, therapeutic efficacy, this document offers a detailed analysis of this compound's behavior in a range of solvents. We delve into the molecular factors governing its solubility, present available quantitative data, and provide a rigorous, field-proven experimental protocol for accurate solubility determination. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling informed decisions in formulation, preclinical, and clinical development involving this compound and related stilbenoids.

Introduction: The Significance of this compound and Its Solubility

Stilbenoids, a class of natural phenols, have garnered substantial interest in the pharmaceutical and nutraceutical industries for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] this compound (4-methoxystilbene), a derivative of resveratrol, stands out due to its modified chemical structure, which can influence its biological activity and pharmacokinetic profile.[2]

At room temperature, this compound exists as a white to pale yellow crystalline powder.[3] Like many stilbene derivatives, its clinical utility is often hampered by poor aqueous solubility, which can limit its absorption and bioavailability.[4] Understanding and quantifying the solubility of this compound in various solvents is, therefore, a foundational step in the development of effective drug delivery systems and formulations. This guide aims to provide a comprehensive overview of the solubility of this compound, grounded in both theoretical principles and practical experimental considerations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O | [5] |

| Molecular Weight | 210.27 g/mol | [5] |

| Appearance | White to very slightly yellowish crystalline powder | [3] |

| Melting Point | 135-138 °C | [3] |

| Water Solubility | Sparingly soluble (0.061 g/L at 25°C) | [3][6][7] |

| LogP (Octanol-Water Partition Coefficient) | 3.86 | [8] |

The high LogP value indicates a lipophilic nature, suggesting a preference for non-polar environments and consequently, low aqueous solubility.

Principles Governing the Solubility of this compound

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound, featuring two phenyl rings and a methoxy group, dictates its solubility characteristics.

References

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. CAS 1142-15-0: 4-Methoxystilbene | CymitQuimica [cymitquimica.com]

- 3. 1142-15-0 CAS MSDS (4-METHOXYSTILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]

- 7. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of p-Methoxystilbene

Introduction: The Structural Dichotomy of p-Methoxystilbene

This compound, a derivative of the stilbenoid family, serves as a vital structural motif in medicinal chemistry and materials science. Like its parent compound, resveratrol, it exists as two distinct geometric isomers: trans-(E) and cis-(Z). The spatial orientation of the phenyl rings relative to the central olefinic bond dictates the molecule's overall conformation, stability, and, critically, its biological and photophysical properties. The trans-isomer is typically more thermodynamically stable due to reduced steric hindrance, allowing for a more planar and conjugated system. The cis-isomer, conversely, is sterically crowded, forcing the phenyl rings out of plane.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for unambiguously differentiating and characterizing these isomers.[1] By analyzing the chemical shifts (δ), scalar couplings (J-couplings), and signal multiplicities, we can extract precise information about the molecular geometry and electronic environment of every proton and carbon atom. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectra of both trans- and cis-p-methoxystilbene, offering field-proven insights into spectral interpretation and data acquisition for researchers in drug development and chemical sciences.

Methodology: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup. The following protocol is a self-validating system designed to produce high-resolution spectra suitable for unambiguous structural elucidation.

Experimental Protocol: Sample Preparation & Data Acquisition

-

Solute Preparation : For a standard 5 mm NMR tube, accurately weigh 5-20 mg of the this compound sample for ¹H NMR. A higher concentration (20-50 mg) may be necessary for ¹³C NMR experiments to achieve a satisfactory signal-to-noise ratio in a reasonable time.

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for nonpolar compounds like this compound. The deuterium nucleus (²H) provides a lock signal for the spectrometer to stabilize the magnetic field, a critical step for high-resolution measurements.

-

Filtration (Critical Step) : To obtain sharp spectral lines, the sample must be free of any particulate matter. Broad spectral lines resulting from suspended material cannot be corrected by instrument shimming.[1] Filter the solution directly into the NMR tube through a Pasteur pipette packed with a small cotton or glass wool plug. This step is essential for ensuring magnetic field homogeneity across the sample.

-

Tube Insertion and Instrument Setup :

-

Wipe the exterior of the NMR tube to remove any contaminants.

-

Insert the tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge. An optimal sample height of ~4-5 cm is crucial for effective shimming.

-

Locking & Shimming : The instrument first "locks" onto the deuterium signal of the solvent. Following this, the magnetic field is "shimmed" by adjusting a series of shim coils to maximize its homogeneity, which sharpens the NMR signals and improves resolution.[2]

-

Tuning and Acquisition : The probe is tuned to the resonance frequency of the target nucleus (¹H or ¹³C). Standard pulse sequences are then used to acquire the Free Induction Decay (FID), which is subsequently Fourier transformed to yield the final NMR spectrum.

-

Spectral Analysis of (E)-p-Methoxystilbene (trans-isomer)

The planar and highly conjugated structure of trans-p-methoxystilbene results in a well-resolved and characteristic NMR spectrum.

Caption: Structure of trans-p-methoxystilbene with atom numbering.

¹H NMR Spectral Data (trans-isomer)

The proton NMR spectrum provides definitive proof of the trans configuration.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |

| 7.36 | d | 7.4 | 2H | H2, H6 | Protons on the unsubstituted phenyl ring, ortho to the vinyl group. |

| 7.33 | d | 8.7 | 2H | H2', H6' | Protons on the methoxy-substituted ring, ortho to the vinyl group. |

| 7.24 | m | - | 2H | H3, H5 | Protons on the unsubstituted phenyl ring, meta to the vinyl group. |

| 7.11 | m | - | 1H | H4 | Proton on the unsubstituted phenyl ring, para to the vinyl group. |

| 6.94 | d | 16.3 | 1H | Hα | Vinylic proton adjacent to the unsubstituted ring. The large J-value is characteristic of trans-coupling.[3] |

| 6.84 | d | 16.3 | 1H | Hβ | Vinylic proton adjacent to the methoxy-substituted ring. The large J-value is characteristic of trans-coupling.[3] |

| 6.76 | d | 8.7 | 2H | H3', H5' | Protons on the methoxy-substituted ring, ortho to the methoxy group. |

| 3.71 | s | - | 3H | -OCH₃ | Singlet for the three equivalent methoxy protons. |

| Data sourced from Royal Society of Chemistry.[3] |

The most crucial diagnostic feature is the coupling constant between the two vinylic protons, Hα and Hβ. A value of 16.3 Hz is unequivocally indicative of a dihedral angle of ~180°, which is only possible in the trans geometric isomer.[2]

¹³C NMR Spectral Data (trans-isomer)

The proton-decoupled ¹³C NMR spectrum shows 11 distinct signals, consistent with the molecular symmetry.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 159.2 | C4' | Aromatic carbon directly attached to the electron-donating -OCH₃ group, highly deshielded. |

| 137.7 | C1 | Quaternary aromatic carbon on the unsubstituted ring. |

| 130.1 | C1' | Quaternary aromatic carbon on the methoxy-substituted ring. |

| 128.7 | C3, C5 | Aromatic carbons on the unsubstituted ring. |

| 128.1 | Cα | Vinylic carbon. |

| 127.6 | C2', C6' | Aromatic carbons ortho to the vinyl group on the methoxy-substituted ring. |

| 127.1 | Cβ | Vinylic carbon. |

| 126.6 | C4 | Aromatic carbon on the unsubstituted ring. |

| 126.2 | C2, C6 | Aromatic carbons on the unsubstituted ring. |

| 114.1 | C3', C5' | Aromatic carbons ortho to the -OCH₃ group, shielded by its electron-donating effect. |

| 55.2 | -OCH₃ | Methoxy carbon. |

| Data sourced from Royal Society of Chemistry.[3] |

Spectral Analysis of (Z)-p-Methoxystilbene (cis-isomer)

Due to significant steric hindrance between the two phenyl rings, the cis-isomer is non-planar. This structural distortion has profound and predictable effects on its NMR spectrum, which allow for clear differentiation from the trans-isomer.

Caption: Structure of cis-p-methoxystilbene.

Expected ¹H and ¹³C NMR Spectral Features (cis-isomer)

While a complete, explicitly assigned dataset for cis-p-methoxystilbene is less commonly published than for its stable trans counterpart, its spectral characteristics can be confidently predicted based on extensive data from analogous stilbenoid structures.[2][4]

| Nucleus | Key Diagnostic Feature | Expected Value/Range | Rationale |

| ¹H | Vinylic Coupling (Jαβ) | ~10-12 Hz | The Karplus relationship dictates that the ~0° dihedral angle of the cis configuration results in a significantly smaller J-coupling constant compared to the trans isomer.[2] |

| ¹H | Vinylic Chemical Shift (δ) | ~6.5-6.7 ppm | The vinylic protons in cis-stilbenes are typically shifted upfield (to a lower ppm value) relative to their trans counterparts due to anisotropic shielding effects from the out-of-plane phenyl rings.[4] |

| ¹H | Aromatic Chemical Shifts (δ) | Complex, overlapping multiplets | The non-planarity and steric crowding lead to a more complex and less dispersed set of signals for the aromatic protons compared to the well-defined doublets and triplets of the trans-isomer. |

| ¹³C | Vinylic & Aromatic Shifts (δ) | Generally shifted upfield | The loss of planarity reduces the extent of conjugation, leading to a general shielding (upfield shift) of the sp² carbon signals relative to the trans-isomer. |

Workflow: Differentiating Isomers by NMR

The process of identifying the specific isomer of this compound from its ¹H NMR spectrum is logical and systematic. The primary decision point is the coupling constant of the vinylic protons.

Caption: Decision workflow for distinguishing this compound isomers via ¹H NMR.

Conclusion

¹H and ¹³C NMR spectroscopy provide a powerful and indispensable toolkit for the structural analysis of this compound isomers. The key distinguishing feature is the magnitude of the vinylic proton-proton coupling constant, with a value >14 Hz confirming a trans geometry and a value of ~10-12 Hz indicating a cis geometry. This fundamental difference, supplemented by characteristic shifts in the vinylic and aromatic regions, allows for rapid, unambiguous, and confident assignment of stereochemistry, which is paramount for professionals in chemical synthesis, natural product isolation, and drug development.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of p-Methoxystilbene

Introduction

p-Methoxystilbene (trans-4-Methoxystilbene), a derivative of the stilbenoid family, is a compound of increasing interest in pharmaceutical and materials science research.[1][2] Like its well-known relatives, resveratrol and pterostilbene, its biological activities and photophysical properties warrant precise and sensitive analytical methodologies for characterization and quantification.[2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. It offers unparalleled specificity and sensitivity, enabling detailed structural elucidation and accurate quantification even in complex biological matrices.[3][4]

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Drawing upon established principles and field-proven insights, we will explore the critical aspects of ionization, fragmentation, and quantitative workflow development. The causality behind experimental choices will be explained, ensuring that each protocol described is a self-validating system for robust and reliable results.

Section 1: Core Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount for developing a successful MS method. This compound is a relatively small, moderately non-polar organic molecule.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₄O | --INVALID-LINK--[5] |

| Molecular Weight | 210.27 g/mol | --INVALID-LINK--[6] |

| Exact Mass | 210.1045 Da | --INVALID-LINK--[5] |

| Structure | Two phenyl rings linked by an ethylene bridge with a methoxy group on one ring. | --INVALID-LINK--[2] |

| Appearance | White to pale yellow solid/powder. | --INVALID-LINK--[1] |

These properties, particularly its molecular weight and non-polar character, guide the selection of appropriate ionization techniques and chromatographic conditions.

Section 2: Ionization Principles: Generating the Gaseous Ion

The conversion of neutral analyte molecules into charged gaseous ions is the first and most critical step in mass spectrometry.[7] The choice of ionization source is dictated by the analyte's physicochemical properties and the desired analytical outcome (structural information vs. quantification).

Electrospray Ionization (ESI)

For LC-MS applications, ESI is the workhorse technique for a vast range of molecules, including stilbenoids.[8][9][10][11]

-

Mechanism: ESI generates ions directly from a liquid solution.[9] A high voltage is applied to a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[10] This is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, typically yielding the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[10]

-

Causality for this compound: Although this compound is only moderately polar, ESI is highly effective, especially when using a mobile phase containing a protic solvent (e.g., methanol or water) and a small amount of acid (e.g., formic acid) to facilitate protonation for positive-ion mode analysis. Its proven success with similar molecules like resveratrol and pterostilbene makes it the primary choice for quantitative LC-MS/MS studies.[3][12]

Atmospheric Pressure Chemical Ionization (APCI)

APCI serves as an excellent alternative or complementary technique to ESI, particularly for less polar, thermally stable compounds.[13][14][15]

-

Mechanism: In APCI, the LC eluent is sprayed through a heated nebulizer to create a vapor of solvent and analyte molecules. A high-voltage corona discharge needle ionizes the surrounding solvent vapor, which then transfers a proton to the analyte molecules in the gas phase.[13][16]

-

Causality for this compound: Given its lower polarity compared to hydroxylated stilbenes, this compound is an ideal candidate for APCI. This technique can sometimes provide better sensitivity for such compounds and is less susceptible to matrix effects from salts compared to ESI.[17]

Electron Ionization (EI)

EI is the classic ionization method, typically coupled with Gas Chromatography (GC-MS). It is a "hard" ionization technique that provides rich structural information.[18][19][20]

-

Mechanism: In a high vacuum, vaporized analyte molecules are bombarded by a high-energy electron beam (typically 70 eV).[20] This collision ejects an electron from the molecule, creating an energetically unstable molecular radical cation (M⁺•) that readily undergoes extensive fragmentation.[18][21]

-

Causality for this compound: EI is invaluable for initial structural confirmation. The resulting fragmentation pattern is highly reproducible and acts as a chemical fingerprint, which can be compared against spectral libraries. The analysis of these fragments helps piece together the molecule's structure.[22][23]

Section 3: Mass Spectral Fragmentation Behavior

Understanding how this compound breaks apart in the mass spectrometer is key to its identification and the development of selective quantitative methods.

Tandem MS (MS/MS) Fragmentation of ESI-Generated Ions

In tandem mass spectrometry, the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID).

-

Positive Ion Mode ([M+H]⁺, m/z 211.1): The protonated molecule of this compound has an m/z of 211. Based on the fragmentation of structurally similar stilbenoids like pterostilbene and resveratrol, the primary fragmentation pathways involve the neutral loss of a methyl radical (•CH₃) and further cleavages of the stilbene core.[3][24]

-

Loss of Methyl Radical: The most characteristic fragmentation is the loss of a methyl radical from the methoxy group, leading to a stable fragment ion.

-

Cleavage of Ethylene Bridge: Subsequent fragmentation can involve the cleavage of the C=C double bond, breaking the molecule into smaller, charged fragments.

-

Caption: Predicted MS/MS fragmentation of protonated this compound.

-

Negative Ion Mode ([M-H]⁻, m/z 209.1): Analysis in negative ion mode is also feasible. Fragmentation of the deprotonated molecule would likely follow pathways similar to those observed for resveratrol, involving losses of small neutral molecules.[25]

Fragmentation in Electron Ionization (EI-MS)

The EI mass spectrum provides a more complex fragmentation pattern due to the high energy of the ionization process.[21]

-

Molecular Ion (M⁺•, m/z 210.1): A strong molecular ion peak is expected due to the stabilizing effect of the aromatic rings.

-

Key Fragments: The fragmentation of the odd-electron molecular ion will proceed via cleavage of the weakest bonds to form the most stable resulting cations and radicals.[26]

-

m/z 195: Loss of a methyl radical (•CH₃).

-

m/z 165: A common fragment in stilbene-like structures, often attributed to the fluorenyl cation after rearrangement.

-

m/z 91: The tropylium cation (C₇H₇⁺), characteristic of compounds containing a benzyl moiety.

-

Table 2: Summary of Key Ions in the Mass Analysis of this compound

| m/z (Positive ESI) | m/z (EI) | Proposed Identity/Origin | Ion Type |

| 211.1 | 210.1 | Protonated Molecule / Molecular Ion | Precursor / M⁺• |

| 196.1 | 195.1 | Loss of methyl radical (•CH₃) | Product Ion / Fragment |

| - | 165.1 | Rearrangement product (fluorenyl cation) | Fragment |

| - | 91.1 | Tropylium cation (C₇H₇⁺) | Fragment |

Section 4: A Practical Workflow for Quantitative Analysis by UPLC-MS/MS

For drug development and research applications, accurate quantification is essential. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this task.[27][28] MRM provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the target analyte.[29][30][31]

Caption: General workflow for quantitative analysis of this compound.

Step 1: Sample Preparation (Protocol for Biological Matrix)

The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances like proteins and phospholipids, which can cause ion suppression.[17][32][33]

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[34]

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Filtration/Centrifugation: Centrifuge again to pellet any insoluble material before injecting into the UPLC system.

Step 2: UPLC-MS/MS Instrumental Parameters

These parameters serve as a starting point and must be optimized for the specific instrument and application.

| Parameter | Recommended Setting | Rationale |

| UPLC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm) | Provides excellent retention and separation for moderately non-polar compounds like stilbenes.[35][36] |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive mode ESI. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic solvents for reversed-phase chromatography. |

| Gradient | Start at 30-40% B, ramp to 95% B over 5-7 minutes | A gradient elution is necessary to effectively separate the analyte from matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for 2.1 mm ID columns, balancing speed and separation efficiency. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Proven effectiveness for stilbenoid analysis.[12][37] |

| Capillary Voltage | ~3.0 - 4.0 kV | Standard range for stable electrospray. |

| Source Temp. | ~120 - 150 °C | Optimizes desolvation without causing thermal degradation. |

| Desolvation Gas | Nitrogen, ~600 - 800 L/hr | Assists in droplet evaporation. |

| MRM Transition | Q1: 211.1 -> Q3: 196.1 | Monitors the specific transition from the precursor to its most stable/abundant product ion, ensuring high selectivity. |

| Collision Energy | 15 - 25 eV (Optimize) | The voltage applied in the collision cell must be optimized to maximize the production of the target product ion (m/z 196.1). |

Conclusion

The mass spectrometric analysis of this compound is a robust and highly specific endeavor when approached with a clear understanding of the underlying chemical principles. Soft ionization techniques like ESI and APCI are ideal for generating intact molecular ions, which can then be fragmented in a controlled manner using tandem MS to provide both structural confirmation and a basis for highly selective quantification. By leveraging established protocols for similar stilbenoid compounds and systematically optimizing parameters from sample preparation to MS detection, researchers can develop self-validating, field-proven methods. This guide provides the foundational knowledge and practical framework for scientists and drug development professionals to confidently analyze this compound, enabling further exploration of its promising properties.

References

- 1. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]

- 2. CAS 1142-15-0: 4-Methoxystilbene | CymitQuimica [cymitquimica.com]

- 3. Comprehensive Analysis of Pterostilbene Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Plus Mass Spectrometer with Multiple Data-Mining Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. scispace.com [scispace.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 14. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 15. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 16. chromacademy.com [chromacademy.com]

- 17. ovid.com [ovid.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. pharmafocuseurope.com [pharmafocuseurope.com]

- 20. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 22. thiele.ruc.dk [thiele.ruc.dk]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Collisionally induced fragmentation of [M-H](-) species of resveratrol and piceatannol investigated by deuterium labelling and accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. orgchemboulder.com [orgchemboulder.com]

- 27. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? | AxisPharm [axispharm.com]

- 29. agilent.com [agilent.com]

- 30. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

- 31. Mass Spectrometry: types, modes, data processing :: Elsci [elsci.io]

- 32. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 33. agilent.com [agilent.com]

- 34. organomation.com [organomation.com]

- 35. researchgate.net [researchgate.net]

- 36. Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 37. Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species [mdpi.com]

Preamble: Beyond Resveratrol - The Therapeutic Promise of Pterostilbene

An In-Depth Technical Guide to the Biological Activity Screening of Pterostilbene

Authored by a Senior Application Scientist

In the landscape of natural product drug discovery, stilbenoids represent a class of compounds with significant therapeutic potential. While resveratrol has long held the scientific spotlight, its clinical utility is hampered by poor bioavailability and rapid metabolism. This has shifted focus towards its natural analog, pterostilbene (p-methoxystilbene), a dimethoxylated derivative that exhibits superior pharmacokinetic properties and, in many cases, more potent biological activity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and characterize the biological activities of pterostilbene. Moving beyond a simple recitation of methods, we delve into the causal reasoning behind experimental choices, emphasizing the interconnectedness of pathways and the importance of self-validating protocols. Our approach is grounded in established scientific literature, providing a practical and authoritative roadmap for unlocking the full therapeutic potential of this promising molecule.

Part 1: Foundational Physicochemical & Pharmacokinetic Profile

A prerequisite to any biological screening cascade is a thorough understanding of the compound's fundamental properties. Pterostilbene's key distinction lies in its structural modification: two methoxy groups in place of resveratrol's hydroxyl groups. This seemingly minor change has profound consequences.

-

Increased Lipophilicity: The methoxy groups significantly increase the molecule's lipid solubility, facilitating passive diffusion across cellular membranes. This enhances its oral absorption and cellular uptake compared to resveratrol.

-

Metabolic Stability: The replacement of hydroxyl groups, which are primary targets for glucuronidation and sulfation in phase II metabolism, makes pterostilbene inherently more resistant to rapid metabolic inactivation. This leads to a longer plasma half-life and greater systemic exposure.

These advantages are not merely academic; they are the primary drivers for its enhanced biological activity in vivo and form the rationale for its selection as a lead compound.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Resveratrol | Pterostilbene | Rationale for Superiority |

| Oral Bioavailability | ~20% | >80% | Increased lipophilicity and reduced first-pass metabolism. |

| Plasma Half-life (t½) | ~14 minutes | ~90 minutes | Resistance to Phase II metabolic enzymes (UGTs, SULTs). |

| Cellular Uptake | Moderate | High | Enhanced membrane permeability due to methoxy groups. |

Part 2: Screening for Core Biological Activities: Protocols & Mechanistic Rationale

The screening strategy for pterostilbene should be multi-tiered, beginning with broad-spectrum in vitro assays and progressing to more complex cell-based models that reflect specific disease states.

Antioxidant & Cytoprotective Activity: Targeting Oxidative Stress

Oxidative stress is a common pathological factor in numerous diseases. Pterostilbene's antioxidant capacity is a cornerstone of its therapeutic potential and is attributed to two primary mechanisms: direct radical scavenging and indirect induction of endogenous antioxidant systems.

An In-depth Technical Guide to Investigating the Mechanism of Action of P-Methoxystilbene

Introduction

P-Methoxystilbene: A Bioactive Stilbenoid of Interest

This compound, also known as 4-methoxystilbene, is a natural stilbenoid compound characterized by a 1,2-diphenylethylene core structure.[1][2] It is a mono-methoxylated derivative of resveratrol, a well-studied phytoalexin found in grapes and other plants.[3] While sharing a structural backbone with resveratrol, the presence of a methoxy group (-OCH3) significantly alters its physicochemical properties, leading to distinct biological activities and pharmacokinetic profiles.[4][5] This guide provides a comprehensive framework for researchers to meticulously investigate the molecular mechanisms underpinning the therapeutic potential of this compound.

Rationale for Investigation: Beyond Resveratrol

The primary impetus for investigating this compound lies in its improved metabolic stability and bioavailability compared to its parent compound, resveratrol.[5] Hydroxylated stilbenes like resveratrol are rapidly metabolized in vivo through glucuronidation and sulfation, which limits their systemic exposure and potential efficacy.[4] Methoxylation, as seen in this compound and its well-studied dimethoxy analog pterostilbene, protects the molecule from this extensive phase II metabolism.[4][6] This enhanced pharmacokinetic profile suggests that this compound could exert more potent and sustained biological effects in vivo, making it a compelling candidate for drug development.

Core Hypothesized Mechanisms at a Glance

Based on extensive research on its analog pterostilbene, the mechanistic investigations into this compound should be centered on three primary, interconnected signaling hubs crucial for cellular health, metabolism, and longevity:

-

SIRT1/AMPK Axis: Activation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, and the downstream energy sensor AMP-activated protein kinase (AMPK). This pathway is a master regulator of metabolic homeostasis.[7][8]

-

Nrf2-ARE Pathway: Upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway, the primary cellular defense system against oxidative stress.[9][10]

-

Anti-inflammatory Signaling: Modulation of key inflammatory pathways, such as NF-κB, to attenuate chronic inflammation.

This guide will detail the experimental strategies required to dissect this compound's activity within each of these domains.

Primary Molecular Interactions of this compound

The initial phase of any mechanistic investigation is to determine if the compound of interest directly interacts with and modulates the activity of specific protein targets. For this compound, the primary putative targets are SIRT1 and key enzymes involved in inflammation.

Direct Protein Target: Sirtuin 1 (SIRT1)

SIRT1 is a class III histone deacetylase that plays a critical role in regulating gene expression, metabolism, and cellular stress responses.[11] Its activity is linked to lifespan extension in various organisms. Pterostilbene is a known SIRT1 activator.[12][13][14] The primary hypothesis is that this compound also directly binds to and activates SIRT1.

Causality of Experimental Choice: A direct, in vitro enzymatic assay is the gold standard for confirming target engagement. It isolates the enzyme and the compound from the complexities of a cellular environment, providing unambiguous evidence of a direct interaction. A fluorometric assay is chosen for its high sensitivity, specificity, and suitability for high-throughput screening of potential activators or inhibitors.[15][16]

Enzyme Inhibition Profile

Many stilbenoids possess anti-inflammatory properties by directly inhibiting pro-inflammatory enzymes. Investigating this compound's effect on cyclooxygenase (COX) enzymes is a logical starting point.

Modulation of Core Cellular Signaling Pathways

Following the confirmation of direct target engagement, the investigation must broaden to understand how these initial interactions translate into downstream changes in cellular signaling networks.

The SIRT1/AMPK Axis: A Master Regulator of Metabolism

The activation of SIRT1 by this compound is hypothesized to initiate a signaling cascade that converges on AMPK, a central regulator of cellular energy homeostasis.[17][18] Activated AMPK works to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[17]

Mechanism of Activation:

-

This compound directly activates SIRT1.

-

SIRT1 deacetylates and activates upstream kinases of AMPK, such as Liver Kinase B1 (LKB1).

-

Activated LKB1 phosphorylates the α-subunit of AMPK at threonine 172, leading to its activation.[19]

-

Activated AMPK then phosphorylates numerous downstream targets, including Acetyl-CoA Carboxylase (ACC), to modulate metabolic pathways.[7]

Diagram: this compound Activation of the SIRT1/AMPK Pathway

Caption: this compound activates SIRT1, leading to AMPK phosphorylation and metabolic regulation.

The Nrf2-ARE Antioxidant Response Pathway

Nrf2 is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by its inhibitor, Keap1.[20] Upon exposure to oxidative stress or chemical inducers like stilbenoids, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[21][22] Pterostilbene is a potent activator of this pathway.[9][22]

Mechanism of Activation:

-

This compound is thought to induce a conformational change in Keap1, possibly through interaction with its cysteine residues, leading to the release of Nrf2.

-

Freed Nrf2 translocates from the cytoplasm to the nucleus.[23]

-

In the nucleus, Nrf2 dimerizes with Maf proteins and binds to the ARE sequence.

-

This binding initiates the transcription of Phase II antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[10]

Caption: A phased experimental approach ensures a logical progression from target to function.

Phase 1: In Vitro Target Engagement

4.1.1 Protocol: SIRT1 Deacetylase Activity Assay (Fluorometric)

This assay directly measures the ability of this compound to enhance the deacetylase activity of recombinant human SIRT1.

-

Principle: The assay uses a peptide substrate containing an acetylated lysine residue linked to a fluorophore. SIRT1-mediated deacetylation makes the peptide susceptible to a developer enzyme, which cleaves the peptide and releases the fluorophore, generating a signal proportional to SIRT1 activity. [16]

-

Materials:

-

Recombinant Human SIRT1 (e.g., Abcam ab156065 or similar). [24][25]

-

Fluorometric SIRT1 substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC). [16]

-

NAD+ solution.

-

Developer solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

This compound (test compound).

-

Resveratrol (positive control activator).

-

Nicotinamide (negative control inhibitor).

-

96-well black microplate.

-

Fluorescence plate reader (Ex/Em = 350-360/450-465 nm). [16]

-

-

Procedure:

-

Prepare a reaction master mix containing Assay Buffer, SIRT1 substrate, and NAD+.

-

In the 96-well plate, add the test compound (this compound at various concentrations), positive control (Resveratrol), negative control (Nicotinamide), and a vehicle control (e.g., DMSO).

-

Add recombinant SIRT1 enzyme to all wells except the "No Enzyme" blank control.

-

Add the reaction master mix to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 45-60 minutes, protected from light. [16]

-

Add the Developer solution to each well to stop the deacetylation and initiate fluorescence generation.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure fluorescence intensity.

-

-

Data Analysis & Trustworthiness:

-

Subtract the "No Enzyme" blank from all readings.

-

Calculate the fold change in activity relative to the vehicle control.

-

The positive control (Resveratrol) must show a significant increase in fluorescence, while the negative control (Nicotinamide) must show a significant decrease, validating the assay's integrity.

-

Generate a dose-response curve for this compound to determine its EC50 (the concentration for 50% of maximal activation).

-

Table 1: Expected Outcomes of SIRT1 Activity Assay

| Condition | Expected SIRT1 Activity (Fold Change vs. Vehicle) | Purpose |

| Vehicle (DMSO) | 1.0 (Baseline) | Establishes baseline enzyme activity. |

| This compound | > 1.0 (Dose-dependent) | Tests the hypothesis of SIRT1 activation. |

| Resveratrol | > 1.5 | Validates the assay can detect activation. |

| Nicotinamide | < 0.5 | Validates the assay can detect inhibition. |

| No Enzyme | ~ 0.0 | Controls for background fluorescence. |

Phase 2: Cell-Based Mechanistic Assays

4.2.1 Protocol: Western Blot for AMPK and ACC Phosphorylation

This protocol determines if this compound treatment leads to the activation of the AMPK pathway in a cellular context.

-

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates. An increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK indicates pathway activation. Phosphorylation of the downstream target ACC serves as further confirmation.

-

Materials:

-

Selected cell line (e.g., HepG2, C2C12).

-

Cell culture medium and supplements.

-

This compound.

-

AICAR (positive control for AMPK activation).

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors . [26][27]

-

Primary antibodies: anti-p-AMPK (Thr172), anti-total AMPK, anti-p-ACC (Ser79), anti-total ACC, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

PVDF membrane.

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. (Note: Avoid milk as it contains phosphoproteins that can cause high background) . [26]

-

Chemiluminescent substrate (ECL).

-

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound, vehicle control, and AICAR for the desired time (e.g., 1-6 hours).

-

Wash cells with ice-cold PBS and lyse with supplemented Lysis Buffer on ice.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples in SDS-PAGE sample buffer by heating at 95°C for 5 minutes. [26]

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [26]

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect signal using an ECL substrate and an imaging system.

-

-

Data Analysis & Trustworthiness:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal for both AMPK and ACC.

-

Further normalize to the β-actin loading control to correct for loading differences. [28]

-

The AICAR positive control must show a robust increase in p-AMPK and p-ACC, confirming the cells are responsive and antibodies are specific.

-

4.2.2 Protocol: ARE-Luciferase Reporter Assay for Nrf2 Activity

This assay quantifies the transcriptional activity of Nrf2.

-

Principle: This assay uses a cell line engineered to express the luciferase reporter gene under the control of a promoter containing multiple copies of the ARE. [20][29]When Nrf2 is activated and binds to the ARE, it drives the expression of luciferase. The resulting luminescence is directly proportional to Nrf2 transcriptional activity. [30]

-

Materials:

-

HepG2-ARE-Luciferase reporter cell line (or other suitable cell line).

-

Cell culture medium.

-

This compound.

-

Sulforaphane (positive control for Nrf2 activation).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., Promega Dual-Glo).

-

Luminometer.